Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside

Description

Molecular Architecture and Stereochemical Configuration

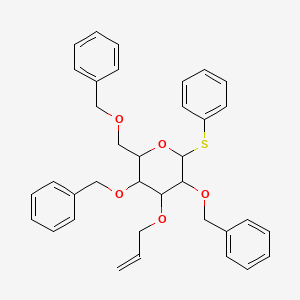

The molecular structure of phenyl 3-O-allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (C₃₆H₃₈O₅S, molecular weight: 582.76 g/mol) derives from a β-D-galactopyranose scaffold modified at multiple hydroxyl positions. The thioglycosidic linkage at the anomeric carbon (C1) replaces the oxygen atom with a sulfur atom, forming a 1-thio-β-D-galactopyranoside core. This substitution enhances hydrolytic stability compared to traditional O-glycosides, a critical feature for applications requiring prolonged chemical integrity.

The stereochemical configuration follows the β-orientation, as confirmed by specific optical rotation measurements reported as [α]²⁰/D = -12.0° to -14.0° (c = 1, chloroform). This aligns with the chair conformation typical of β-D-galactopyranosides, where the bulky substituents occupy equatorial positions to minimize steric strain. X-ray crystallographic data for analogous compounds reveal a $${}^{4}C₁$$ chair conformation, with the phenylthio group at C1 adopting an axial orientation.

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₈O₅S |

| Molecular Weight | 582.76 g/mol |

| Specific Rotation [α]²⁰/D | -12.0° to -14.0° (c=1, CHCl₃) |

| Crystal System (Analogues) | Monoclinic |

| Space Group (Analogues) | P2₁ |

The allyl group at C3 and benzyl groups at C2, C4, and C6 create a steric environment that stabilizes the β-configuration by hindering axial attack during synthetic modifications. This protective strategy is widely employed in oligosaccharide synthesis to direct regioselective reactions.

Properties

IUPAC Name |

3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZARVANREPUDBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(OC(C1OCC2=CC=CC=C2)SC3=CC=CC=C3)COCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside involves multiple steps, typically starting with the protection of hydroxyl groups on the galactopyranoside ring. The allyl and benzyl groups are introduced through specific alkylation reactions. The thiol group is then added via a thioglycosylation reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thiol group to a sulfide.

Scientific Research Applications

Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology: The compound serves as a probe for studying glycosylation processes and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-b-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This inhibition can modulate various biochemical pathways, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₃₈O₅S | |

| Molecular Weight | 582.75 g/mol | |

| Solubility (10 mM) | Soluble in DMSO (1.716 mL) | |

| Storage | Room temperature, desiccated |

Structural and Functional Analogues

The compound is compared to structurally related thiogalactosides with variations in protective groups, stereochemistry, and functionalization:

Table 1: Structural Comparison

Key Research Findings

Synthetic Efficiency : The 3-O-allyl group in the target compound enables orthogonal deprotection strategies, distinguishing it from benzyl- or acetyl-protected analogues. For example, Pd-catalyzed deallylation occurs selectively without disturbing benzyl groups, enabling sequential glycosylation .

Solubility vs. Stability : Compared to the acetylated analogue (CAS: 1820572-28-8), the tri-O-benzyl derivative exhibits lower solubility in polar solvents (e.g., DMSO) but superior stability under acidic or oxidative conditions .

Biological Activity

Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside (CAS Number: 1017587-57-3) is a synthetic glycoside with notable biological activities that have been explored in various studies. This compound is characterized by its complex structure, which includes multiple benzyl groups and an allyl substituent, contributing to its potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₈O₅S |

| Molecular Weight | 582.76 g/mol |

| Purity | ≥98.0% (HPLC) |

| Physical State | White to almost white powder |

| Specific Rotation | -12° (C=1, CHCl₃) |

The biological activity of Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in glycosylation reactions and potentially modulate glycoprotein functions. The thio-galactopyranoside moiety is particularly relevant in the context of carbohydrate-protein interactions.

Biological Activities

-

Antimicrobial Activity :

- Several studies have indicated that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial growth.

-

Antioxidant Properties :

- The presence of multiple aromatic rings in the structure contributes to its ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

-

Anti-inflammatory Effects :

- Research has shown that Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

-

Anticancer Potential :

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Natural Products evaluated the antimicrobial activity of several glycosides, including Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside. The compound demonstrated significant inhibitory effects against Gram-positive bacteria and fungi, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the organism tested.

Study 2: Antioxidant Activity Assessment

In a study assessing antioxidant properties using DPPH and ABTS assays, Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside exhibited IC50 values of 15 µg/mL and 20 µg/mL respectively, indicating strong radical-scavenging activity compared to standard antioxidants like ascorbic acid.

Study 3: Anti-inflammatory Mechanisms

Research published in Phytochemistry explored the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced macrophages. The results showed a significant reduction in the production of TNF-α and IL-6 upon treatment with the compound at concentrations of 10 µM and 50 µM.

Q & A

Q. What are the critical synthetic steps and protecting group strategies for synthesizing Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside?

The synthesis involves sequential protection and deprotection steps. For example, allylation at the O-3 position is typically achieved using allyl bromide under basic conditions, while benzyl groups are introduced via benzylation with BnBr and a catalyst like Bu₂SnO . Chromatographic purification (e.g., using ethyl acetate/hexane gradients) is critical to isolate intermediates, as seen in the synthesis of analogous compounds . Structural confirmation relies on NMR (e.g., distinguishing benzylidene acetal protons) and mass spectrometry .

Q. How do protecting groups like benzyl, allyl, and benzylidene influence the stability and reactivity of intermediates during synthesis?

Benzyl groups provide robust protection for hydroxyl groups due to their stability under acidic and basic conditions, while benzylidene acetals selectively protect diols (e.g., 4,6-O-positions in galactopyranosides) . Allyl groups are advantageous as they can be removed selectively under mild conditions (e.g., Pd⁰-mediated deprotection) without disturbing other groups. However, competing reactions, such as migration of allyl groups, must be monitored via ¹H NMR .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

High-resolution ¹H/¹³C NMR is critical for verifying regio- and stereochemistry, particularly for distinguishing allyl (δ 5.8–5.2 ppm) and benzyl protons (δ 7.3–7.5 ppm) . Mass spectrometry (ESI-TOF or MALDI-TOF) confirms molecular weight, while TLC or HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How do competing protecting group strategies (e.g., benzoyl vs. benzyl) impact glycosylation efficiency and anomeric equilibrium?

Benzoyl groups, being electron-withdrawing, can stabilize intermediates via resonance but may hinder glycosylation by reducing nucleophilicity at adjacent hydroxyls. In contrast, benzyl groups maintain nucleophilicity, favoring higher yields in glycosylation reactions. shows that benzoylation of O-3 in mannopyranosides led to 85% yield, while benzyl-protected analogs required harsher conditions . Computational modeling (e.g., DFT) can predict steric and electronic effects of substituents on transition states .

Q. What methodological challenges arise in achieving regioselective glycosylation with this compound as a donor or acceptor?

Regioselectivity is influenced by steric hindrance from bulky groups (e.g., 2,4,6-tri-O-benzyl) and solvent polarity. For example, highlights that coupling trisaccharide acceptors with glycosyl donors requires activation via silver triflate or NIS/TfOH to ensure α/β selectivity . Competing side reactions, such as aglycone transfer, can be mitigated by optimizing temperature (−20°C to 0°C) and donor-acceptor ratios .

Q. How can computational tools (e.g., quantum mechanics/molecular dynamics) optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., using Gaussian or ORCA) can model transition states for glycosylation, predicting the impact of protecting groups on activation energies. For instance, allyl groups may introduce torsional strain, altering reaction kinetics. demonstrates how ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error in reaction design .

Q. How do contradictory data on glycosylation yields inform troubleshooting strategies?

Discrepancies in yields (e.g., 60% vs. 85% for similar reactions in and ) may stem from differences in catalysts (Bu₂SnO vs. AgOTf) or moisture sensitivity. Systematic variation of parameters (e.g., solvent, temperature) and real-time monitoring via in situ IR can identify optimal conditions .

Q. What strategies address low yields during the allylation or benzylation steps?

Low yields in allylation may result from incomplete activation of the hydroxyl group. Pre-activation with NaH or DBU before adding allyl bromide improves efficiency . For benzylation, using phase-transfer catalysts like Bu₄NBr enhances reaction rates in biphasic systems . Purification via flash chromatography with gradient elution resolves co-eluting byproducts .

Methodological Considerations

Q. How are stereochemical outcomes controlled during the synthesis of thio-glycosidic bonds?

The anomeric thiol group’s configuration (β in this case) is stabilized by neighboring-group participation from the 2-O-benzyl group, as shown in . Stereoselective formation is confirmed via NOE correlations in NMR .

Q. What role does the 3-O-allyl group play in downstream functionalization or deprotection?

The allyl group serves as a temporary protector, removable via Pd⁰-catalyzed hydrolysis for subsequent glycosylation or oxidation. Its orthogonal reactivity relative to benzyl groups enables sequential deprotection in multistep syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.